molecular formula C17H15N7O B11150087 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11150087
M. Wt: 333.3 g/mol
InChI Key: GISVCLRVNUGYRW-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N7O and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N6
  • Molecular Weight : 284.33 g/mol

The presence of both benzimidazole and tetraazole rings contributes to its pharmacological potential.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol)S. aureus12.5 µg/mL
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol)E. coli25 µg/mL

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma), demonstrating promising results in reducing cell viability . The mechanism involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-2315.2Induction of apoptosis via ROS generation
A37510.0DNA damage leading to cell cycle arrest

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including our compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .

Antibacterial Efficacy

Another study focused on the antibacterial properties of benzimidazole derivatives against resistant bacterial strains. The findings revealed that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) showed enhanced activity compared to traditional antibiotics, emphasizing their potential role in combating antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising antimicrobial properties. The antimicrobial activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can be understood through its structural similarity to known effective agents.

Case Studies

In a comparative study evaluating various benzimidazole derivatives against bacterial strains:

  • The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Specific derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

Studies involving human colorectal carcinoma cell lines (e.g., HCT116) revealed:

  • The compound showed an IC50 value indicating potent cytotoxicity against cancer cells.
  • Comparative analyses with standard chemotherapeutics like 5-fluorouracil (5-FU) demonstrated superior efficacy in some derivatives .

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c1-11-21-22-23-24(11)15-9-5-2-6-12(15)17(25)18-10-16-19-13-7-3-4-8-14(13)20-16/h2-9H,10H2,1H3,(H,18,25)(H,19,20)

InChI Key

GISVCLRVNUGYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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